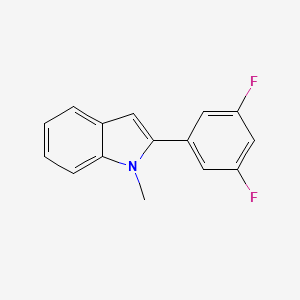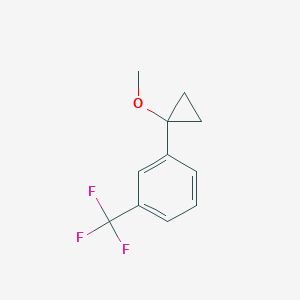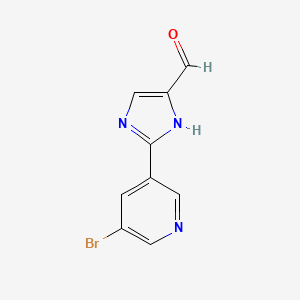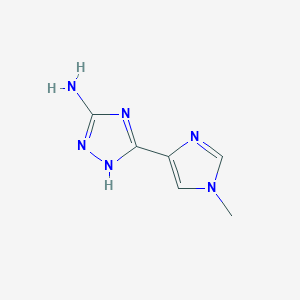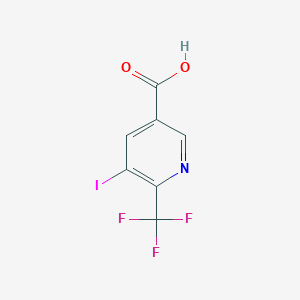
5-Iodo-6-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3F3INO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by iodine and trifluoromethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic acid typically involves the introduction of iodine and trifluoromethyl groups into the nicotinic acid framework. One common method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps . The reaction conditions often require the use of polar organic solvents and alkaline conditions to facilitate the condensation and cyclization reactions.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The raw materials used are relatively inexpensive and readily available. The reaction steps are designed to be easily separable and purifiable, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine and other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Iodo-6-(trifluoromethyl)nicotinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 5-Iodo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The iodine atom can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 6-(Trifluoromethyl)nicotinic acid
- 4-Trifluoromethyl nicotinic acid
Uniqueness
5-Iodo-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H3F3INO2 |
|---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) |
InChI Key |
SCJRBIATKWXYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
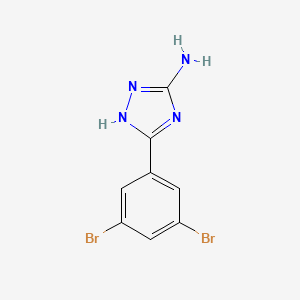

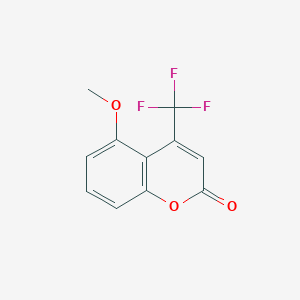
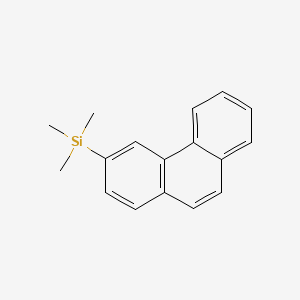
![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)
